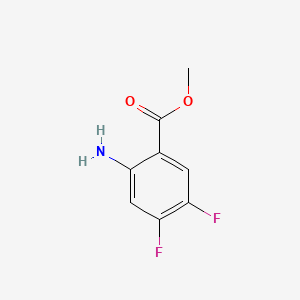

Methyl 2-amino-4,5-difluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAQNTRKUPBQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594187 | |

| Record name | Methyl 2-amino-4,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207346-42-7 | |

| Record name | Methyl 2-amino-4,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4,5-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-4,5-difluorobenzoate

Abstract

Methyl 2-amino-4,5-difluorobenzoate (CAS No. 207346-42-7) is a fluorinated aromatic compound of significant interest in the pharmaceutical and fine chemical industries. Its unique structural arrangement, featuring an aniline ring substituted with two adjacent fluorine atoms and a methyl ester, makes it a versatile and highly valuable building block for the synthesis of complex bioactive molecules. The presence of fluorine atoms profoundly influences the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, mechanistic insights, applications in drug discovery, and essential safety protocols. It is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Synthons

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity and relatively small van der Waals radius allow it to act as a bioisostere of a hydrogen atom while imparting powerful electronic effects.[3] These modifications can block sites of metabolic oxidation, modulate the pKa of nearby functional groups, and enhance binding interactions with target proteins.[4][5]

This compound emerges as a key player in this context. It serves as a trifunctional scaffold: the amino group is a key nucleophile and a handle for amide bond formation, the methyl ester can be hydrolyzed or used in coupling reactions, and the difluorinated phenyl ring provides a robust, metabolically stable core with a unique electronic signature.[6] This guide will explore the synthesis and utility of this critical intermediate, providing the technical foundation necessary for its effective application in research and development.

Physicochemical & Spectroscopic Profile

The physical and chemical properties of this compound are foundational to its handling, reaction setup, and purification.

Physical and Chemical Properties

A summary of the compound's key properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 207346-42-7 | [7][8] |

| Molecular Formula | C₈H₇F₂NO₂ | [7][8] |

| Molecular Weight | 187.14 g/mol | [8] |

| Appearance | White to pale cream crystals or powder | [7] |

| Boiling Point | 274.1 ± 40.0 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Flash Point | 119.5 ± 27.3 °C | [6] |

| IUPAC Name | This compound | [7] |

| InChI Key | VIAQNTRKUPBQKR-UHFFFAOYSA-N | [7] |

| SMILES | COC(=O)C1=CC(F)=C(F)C=C1N | [7] |

Predicted Spectroscopic Characteristics

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, crucial for reaction monitoring and quality control.

-

¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple.

-

A singlet around 3.8-3.9 ppm corresponding to the three methyl ester protons (-OCH₃).

-

A broad singlet or multiplet in the range of 4.5-5.5 ppm for the two amine protons (-NH₂), which may exchange with D₂O.

-

Two aromatic protons appearing as complex multiplets or doublets of doublets, influenced by both H-H and H-F coupling. The proton at C6 (adjacent to the amino group) would likely be upfield compared to the proton at C3.

-

-

¹³C NMR (Carbon NMR):

-

The methyl ester carbon (-OCH₃) is expected around 52 ppm.

-

The carbonyl carbon (C=O) should appear significantly downfield, typically in the 165-170 ppm range.

-

Aromatic carbons will show characteristic C-F coupling. The fluorinated carbons (C4, C5) will exhibit large one-bond C-F coupling constants (¹JCF), while other ring carbons will show smaller two- or three-bond couplings.

-

-

¹⁹F NMR (Fluorine NMR): This technique is highly informative for fluorinated compounds. Two distinct signals are expected for the non-equivalent F4 and F5 atoms, appearing as doublets or multiplets due to F-F and F-H coupling.

-

Infrared (IR) Spectroscopy:

-

Two sharp peaks in the 3350-3500 cm⁻¹ region, characteristic of the N-H stretching of a primary amine.

-

A strong, sharp absorption around 1700-1730 cm⁻¹ for the C=O stretch of the ester.

-

C-F stretching bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 187.14.

Synthesis and Purification

The most common and direct route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor.[6]

Fischer-Speier Esterification: A Validated Protocol

This method involves reacting 2-amino-4,5-difluorobenzoic acid with an excess of methanol, which acts as both a reagent and solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). The reaction is driven to completion by the large excess of alcohol.

Materials & Reagents:

-

2-Amino-4,5-difluorobenzoic acid (CAS 83506-93-8)

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4,5-difluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 eq) to the flask to fully dissolve the starting material. Place the flask in an ice-water bath to cool to 0°C.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the cooled solution.

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up & Neutralization: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Stir until effervescence ceases, ensuring the pH is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Reaction Mechanism and Workflow

The synthesis follows the Fischer-Speier esterification mechanism, a classic example of nucleophilic acyl substitution.[9]

Mechanism Steps:

-

Protonation: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another methanol molecule) to regenerate the acid catalyst and yield the final methyl ester product.

Caption: High-level workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile precursor for active pharmaceutical ingredients (APIs).[6] The difluoro substitution pattern is particularly useful for fine-tuning the electronic properties and metabolic stability of drug candidates.

Role as a Core Building Block

The compound's three reactive sites allow for sequential and orthogonal chemical modifications, making it an ideal starting point for building molecular complexity.

Caption: Key synthetic transformations of this compound.

-

Amidation of the Amino Group: The primary amine is readily acylated or sulfonylated to form a wide range of amides and sulfonamides, a common motif in many drugs.

-

Modification of the Ester: The methyl ester can be hydrolyzed to the free carboxylic acid, which can then participate in further reactions, or it can be directly converted to an amide via aminolysis.

-

Diazotization and Substitution: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (e.g., halogens, cyano, hydroxyl) onto the aromatic ring via Sandmeyer-type reactions.[10] This dramatically expands the synthetic possibilities. For instance, converting the amine to an iodide creates a substrate ripe for cross-coupling reactions.

While one source mentions its use in preparing Enoxaparin, this is chemically implausible as Enoxaparin is a sulfated polysaccharide.[11] It is far more likely utilized in the synthesis of small-molecule kinase inhibitors, GPCR modulators, or other targeted therapies where fluorinated aniline scaffolds are prevalent.[12][13]

Safety, Handling, and Storage

Hazard Identification

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:

-

Skin Irritation: May cause skin irritation upon contact.[16]

-

Serious Eye Irritation: Likely to cause serious eye irritation or damage.[17]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[15]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[15]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[14]

-

-

Hygiene: Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse. Do not eat, drink, or smoke in the laboratory.[14]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[15]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the powerful effects of fluorine to enable the synthesis of advanced molecular architectures. Its trifunctional nature provides chemists with a versatile platform for creating novel compounds with potentially superior therapeutic properties. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher or drug development professional looking to incorporate this valuable synthon into their discovery programs. As the demand for more effective and safer medicines grows, the importance of fluorinated intermediates like this compound will undoubtedly continue to rise.

References

- 1. nbinno.com [nbinno.com]

- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. westliberty.edu [westliberty.edu]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-amino-4,5-difluorobenzoate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4,5-difluorobenzoate is a fluorinated aromatic compound of significant interest in the pharmaceutical and chemical industries. Its unique substitution pattern, featuring an amino group and two fluorine atoms on the benzene ring, imparts distinct chemical properties that make it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on providing practical insights for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1] The presence of fluorine atoms significantly influences the molecule's electronic properties, acidity, and lipophilicity, which are critical parameters in drug design.[2]

Structure and Nomenclature

-

IUPAC Name: this compound[3]

-

CAS Number: 207346-42-7[4]

-

Molecular Formula: C₈H₇F₂NO₂[4]

-

Molecular Weight: 187.14 g/mol [4]

-

SMILES: COC(=O)C1=CC(F)=C(F)C=C1N[3]

-

InChI Key: VIAQNTRKUPBQKR-UHFFFAOYSA-N[3]

Structure of this compound

References

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting Mitotic Regulation in Oncology with GSK1070916

The fidelity of cell division is paramount to organismal health, with mitotic kinases playing a central role as key regulators of this intricate process. Among these, the Aurora kinase family, particularly Aurora B, has emerged as a critical node in ensuring proper chromosome segregation and cytokinesis.[1][2] Dysregulation and overexpression of Aurora kinases are common hallmarks of numerous human cancers, making them compelling targets for therapeutic intervention.[1]

This technical guide provides a comprehensive overview of GSK1070916 , a highly potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[3][4] While initial inquiries may link to the intermediate Methyl 2-amino-4,5-difluorobenzoate (CAS Number: 207346-42-7) , the focus of this guide is the pharmacologically active compound GSK1070916, which has advanced into clinical investigation.[4][5] We will delve into its physicochemical properties, intricate mechanism of action, preclinical efficacy in a breadth of cancer models, and the methodologies to effectively utilize this compound in a research setting.

Physicochemical Properties and Structural Identity of GSK1070916

GSK1070916 is a synthetic organic small molecule belonging to a 7-azaindole-based series.[4] Its development was centered on optimizing cellular activity through the strategic introduction of a 2-aryl group with a basic amine.[4]

| Property | Value | Source(s) |

| Chemical Name | 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea | [6] |

| CAS Number | 942918-07-2 | [3] |

| Molecular Formula | C₃₀H₃₃N₇O | [6] |

| Molecular Weight | 507.63 g/mol | [3][6] |

| Solubility | Soluble in DMSO (e.g., 10 mM); poorly soluble in water. A common in vivo formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. | [3][7][8] |

| Storage | Store as a powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or -80°C for up to 6 months. |

A Deep Dive into the Mechanism of Action of GSK1070916

GSK1070916 exerts its potent anti-proliferative effects through the selective and reversible inhibition of Aurora B and Aurora C kinases.[9][10] Its mechanism is distinguished by several key features that provide a significant therapeutic window and prolonged target engagement.

ATP-Competitive Inhibition with High Selectivity

GSK1070916 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora B and C kinases and preventing the phosphorylation of their downstream substrates.[4][11] A crucial aspect of its therapeutic potential lies in its remarkable selectivity for Aurora B and C over the closely related Aurora A kinase.[3][4] This selectivity is critical, as indiscriminate inhibition of all Aurora kinases can lead to a broader range of toxicities.

| Kinase Target | Kᵢ* (nM) | IC₅₀ (nM) | Selectivity vs. Aurora A | Source(s) |

| Aurora B-INCENP | 0.38 ± 0.29 | 3.5 | >250-fold | [7][9][10] |

| Aurora C-INCENP | 1.5 ± 0.4 | 6.5 | >100-fold | [7][9][10] |

| Aurora A-TPX2 | 490 ± 60 | 1100 | - | [7][9][10] |

Kᵢ represents the inhibitor constant, a measure of the potency of the inhibitor. A lower Kᵢ indicates a higher potency.

Uniquely Long Residence Time

A distinguishing characteristic of GSK1070916 is its exceptionally slow dissociation from Aurora B and C.[4][9][10] This prolonged target engagement, or long residence time, means that the inhibitor remains bound to its target for an extended period even after the circulating drug concentration has decreased.[9] This property can lead to a more durable pharmacodynamic effect in vivo.[9]

This extended residence time differentiates GSK1070916 from other clinical Aurora kinase inhibitors like AZD1152 and VX-680.[9][10]

Cellular Consequences of Aurora B/C Inhibition

The inhibition of Aurora B, a key component of the chromosomal passenger complex (CPC), disrupts several critical mitotic events.[2][12] Treatment of cancer cells with GSK1070916 leads to a cascade of cellular phenotypes that ultimately culminate in apoptosis.[1][3]

-

Inhibition of Histone H3 Phosphorylation: A primary and measurable biomarker of Aurora B activity is the phosphorylation of Histone H3 at Serine 10 (pHH3-S10).[1][4] GSK1070916 potently inhibits this phosphorylation event in a dose-dependent manner.[1]

-

Failure of Cytokinesis and Induction of Polyploidy: Instead of arresting in mitosis, cells treated with GSK1070916 often fail to complete cell division (cytokinesis).[1][3] This leads to the formation of large, polyploid cells with multiple nuclei.[3]

-

Apoptosis: The profound genomic instability resulting from failed mitosis and endoreduplication ultimately triggers programmed cell death (apoptosis).[3]

Caption: GSK1070916 inhibits Aurora B/C, leading to downstream cellular effects.

Preclinical Antitumor Activity: In Vitro and In Vivo Efficacy

GSK1070916 has demonstrated broad and potent antitumor activity across a wide range of preclinical cancer models.

In Vitro Antiproliferative Activity

GSK1070916 inhibits the proliferation of over 100 human tumor cell lines with EC₅₀ values typically below 10 nM.[1][3] This potent activity spans a diverse array of tumor types, including lung, colon, breast, and leukemia.[1][5] Notably, a significant decrease in potency is observed in non-dividing, normal human cells, underscoring the mitosis-dependent mechanism of action.[1][3]

| Cell Line | Cancer Type | EC₅₀ (nM) | Source(s) |

| A549 | Lung Cancer | 7 | [4] |

| HCT116 | Colon Cancer | Not specified, but active | |

| HL-60 | Acute Myelogenous Leukemia | Not specified, but active | |

| K562 | Chronic Myelogenous Leukemia | Not specified, but active | |

| MCF-7 | Breast Cancer | Not specified, but active | |

| Median of >100 cell lines | Various | 8 | [3] |

In Vivo Antitumor Efficacy in Xenograft Models

In vivo studies in mice bearing human tumor xenografts have confirmed the potent antitumor activity of GSK1070916.[1] Administration of GSK1070916 leads to dose-dependent inhibition of the pHH3-S10 biomarker in tumor tissues and significant tumor growth inhibition, and in some cases, tumor regression.[4][13]

-

Efficacious in 10 different human tumor xenograft models , including breast, colon, lung, and leukemia.[1]

-

Complete or partial antitumor activity was observed in A549 (lung), HCT116 (colon), HL-60 (AML), and K562 (CML) xenografts.

-

Stable disease was achieved in Colo205 (colon), H460 (lung), and MCF-7 (breast) models.

Clinical Development Status

GSK1070916 has been evaluated in a Phase I clinical trial in patients with advanced solid tumors.[14][15] The trial was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenously administered GSK1070916.[14][15] While the full results have not yet been published, the progression to clinical trials underscores the promising preclinical data for this compound.[5]

Experimental Protocols for Researchers

The following are example protocols for utilizing GSK1070916 in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cell Proliferation Assay

This protocol outlines a method to determine the EC₅₀ of GSK1070916 in a cancer cell line.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells per well). Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of GSK1070916 in anhydrous DMSO. Create a serial dilution series of GSK1070916 in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of GSK1070916.

-

Incubation: Incubate the plates for 72 to 120 hours to allow for multiple cell divisions.[16]

-

Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

-

Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percent viability against the log concentration of GSK1070916 and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

Caption: Workflow for an in vitro cell proliferation assay with GSK1070916.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol is for assessing the pharmacodynamic effect of GSK1070916 on its direct target in cells.

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of GSK1070916 for a defined period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 or a housekeeping protein like GAPDH.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the dose-dependent inhibition of H3 phosphorylation.

Conclusion and Future Directions

GSK1070916 is a well-characterized, potent, and selective inhibitor of Aurora B and C kinases with a unique pharmacological profile, including an exceptionally long target residence time. Its broad preclinical antitumor activity has established it as a valuable tool for cancer research and a promising therapeutic candidate. Future research may focus on identifying predictive biomarkers of response, exploring rational combination therapies to overcome potential resistance mechanisms, and further elucidating the full clinical potential of this targeted agent.

References

- 1. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GSK1070916 | Aurora Kinase inhibitor | Aurora B/C Inhibitor | CAS 942918-07-2 | NMI-900 | GSK 1070916A | Buy GSK-1070916 from Supplier InvivoChem [invivochem.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. massivebio.com [massivebio.com]

- 13. researchgate.net [researchgate.net]

- 14. hra.nhs.uk [hra.nhs.uk]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. selleckchem.com [selleckchem.com]

Methyl 2-amino-4,5-difluorobenzoate: A Core Intermediate in Modern Pharmaceutical Synthesis

An In-Depth Technical Guide

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique electronic properties of fluorine—its high electronegativity and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa, leading to more effective and durable therapeutic agents.

Within this context, fluorinated aniline derivatives, such as Methyl 2-amino-4,5-difluorobenzoate, have emerged as indispensable building blocks. This guide provides a comprehensive technical overview of this compound (CAS 207346-42-7), detailing its properties, synthesis, reactivity, and critical role as a pharmaceutical intermediate for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a difluorinated anthranilate ester. The presence of two fluorine atoms on the benzene ring, ortho and meta to the amino group, significantly influences its reactivity and the properties of downstream compounds.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 207346-42-7 | [2][3] |

| Molecular Formula | C₈H₇F₂NO₂ | [2][3] |

| Molecular Weight | 187.14 g/mol | [2] |

| Appearance | White to pale cream or off-white solid (crystals or powder) | [1][3] |

| Boiling Point | 274.1 ± 40.0 °C at 760 mmHg | [1] |

| Density | ~1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 119.5 ± 27.3 °C | [1] |

| IUPAC Name | This compound | [3] |

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-amino-4,5-difluorobenzoic acid.[1] This method, often a Fischer esterification, is reliable and proceeds with high efficiency.

The causality behind this choice is rooted in the ready availability of the starting acid and the simplicity of the reaction. The acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or a sulfonic acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final ester product. Thionyl chloride (SOCl₂) can also be used to convert the acid to an acyl chloride in situ, which then rapidly reacts with methanol.[4]

Visualizing the Synthesis Workflow

Figure 1: General workflow for the synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; completion can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through standard analytical techniques.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4,5-difluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise to the suspension. The addition is exothermic.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-12 hours.

-

Causality: The elevated temperature is necessary to overcome the activation energy of the reaction, driving it towards the formation of the ester product. Methanol is used in excess to shift the equilibrium in favor of the product, according to Le Châtelier's principle.

-

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the disappearance of the starting material spot.

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a crystalline solid.[5]

Analytical Characterization

Confirming the structure and purity of this compound is crucial. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The amine (-NH₂) protons typically appear as a broad singlet, and the methyl (-OCH₃) protons will be a sharp singlet around 3.8-3.9 ppm.[6]

-

¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the 100-150 ppm range, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling). The methyl carbon will be a sharp signal around 52 ppm.[6]

-

FT-IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands. Key signals include N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C=O stretching of the ester carbonyl (~1680-1710 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C-H and C=C stretching.

Reactivity and Application in Pharmaceutical Synthesis

The synthetic utility of this compound stems from its bifunctional nature: a nucleophilic amino group and an electrophilic ester group, positioned ortho to each other on a fluorinated aromatic ring. This arrangement makes it an ideal precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in active pharmaceutical ingredients (APIs).

A primary application of anthranilate esters is in the construction of quinazolinones , a class of fused heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7]

General Reaction Pathway: Quinazolinone Synthesis

The reaction typically involves two key steps: acylation of the amino group followed by cyclization. For instance, reacting this compound with an acyl chloride or anhydride forms an amide intermediate. This intermediate can then be cyclized, often by heating with a source of ammonia or an amine, to form the quinazolinone ring. The ester group serves as the electrophilic partner in the final ring-closing step.[7][8]

Visualizing a Key Cyclization Reaction

Figure 2: Generalized two-step synthesis of a difluoro-quinazolinone core from this compound.

The fluorine atoms at the 4 and 5 positions are not merely spectators. They sterically and electronically modulate the reactivity of the ring and, more importantly, confer desirable properties to the final heterocyclic product, such as increased metabolic stability or enhanced target binding. This makes this compound a superior building block compared to its non-fluorinated counterpart for certain drug discovery programs.[9]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential. The precursor, 2-amino-4,5-difluorobenzoic acid, is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[10][11][12] Similar precautions should be taken for the methyl ester.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[12]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its difluorinated structure provides a gateway to novel heterocyclic compounds with potentially enhanced therapeutic properties. Understanding its synthesis, reactivity, and analytical profile allows researchers to leverage its full potential in the rational design of next-generation pharmaceuticals. This guide serves as a foundational resource for professionals dedicated to advancing the science of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP1997812A1 - Method for production of quinazolin-4-on derivative - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. synquestlabs.com [synquestlabs.com]

The Difluorobenzoic Acid Core: A Legacy of Innovation in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful toolkit to modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Among the myriad of fluorinated building blocks, difluorobenzoic acid and its derivatives have carved out a significant legacy, serving as pivotal intermediates in the synthesis of a diverse range of therapeutic agents. This guide provides a comprehensive overview of the discovery, history, and evolving applications of difluorobenzoic acid derivatives, offering insights into their synthesis, mechanism of action, and enduring impact on pharmaceutical development.

The Dawn of a New Era: The Emergence of Difluorobenzoic Acid Derivatives

While pinpointing the singular, initial synthesis of each difluorobenzoic acid isomer is challenging to document definitively from historical records, their emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The development of new fluorination techniques paved the way for the synthesis of a wide array of fluorinated aromatic compounds, including the various isomers of difluorobenzoic acid.

A pivotal moment in the history of difluorobenzoic acid derivatives in medicine arrived with the development of Diflunisal , a nonsteroidal anti-inflammatory drug (NSAID).[3] Developed by Merck Sharp & Dohme in 1971, Diflunisal, or 5-(2,4-difluorophenyl)salicylic acid, was the result of an extensive research program aimed at discovering more potent and longer-lasting analogues of aspirin.[3] This endeavor highlighted the profound impact that the difluorophenyl moiety could have on the pharmacological profile of a drug.

The Impact of Difluoro-Substitution on Physicochemical and Pharmacokinetic Properties

The introduction of two fluorine atoms onto the benzoic acid ring dramatically alters its electronic and steric properties, which in turn influences its behavior in a biological system.[4] Understanding these effects is crucial for leveraging difluorobenzoic acid derivatives in drug design.

Physicochemical Properties

The strong electron-withdrawing nature of fluorine significantly impacts the acidity of the carboxylic acid group, as well as the lipophilicity of the molecule. These changes can have a profound effect on a drug's solubility, membrane permeability, and binding interactions with its target protein.[1][5]

| Property | Isomer | Value |

| Melting Point | 2,4-Difluorobenzoic acid | 188-190 °C |

| 2,5-Difluorobenzoic acid | 132-134 °C | |

| 2,6-Difluorobenzoic acid | 157-161 °C | |

| pKa (approx.) | Benzoic Acid | 4.2 |

| Fluorobenzoic Acids | ~3.0 - 3.5 |

Note: pKa values for difluorobenzoic acids are generally lower (more acidic) than benzoic acid due to the inductive effect of the fluorine atoms. Exact values can vary based on the specific isomer and experimental conditions.

Pharmacokinetic Profile

One of the most significant advantages of incorporating fluorine into a drug molecule is the enhancement of its metabolic stability.[6] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[6] By strategically placing fluorine atoms at metabolically vulnerable positions, drug developers can block common metabolic pathways, leading to:

-

Increased half-life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing.

-

Improved oral bioavailability: Reduced first-pass metabolism in the liver means more of the active drug reaches systemic circulation.[4]

-

Reduced formation of toxic metabolites: Blocking certain metabolic routes can prevent the generation of harmful byproducts.[5]

Key Derivatives and Their Therapeutic Applications

The versatility of the difluorobenzoic acid core is evident in the breadth of therapeutic areas where its derivatives have made an impact.

Diflunisal: A Legacy in Pain Management

As a cornerstone NSAID, Diflunisal's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation.[7] The 2,4-difluorophenyl group is crucial to its enhanced potency and longer half-life compared to aspirin.[3]

Quinolone Antibiotics: A Broad-Spectrum Defense

Difluorobenzoic acid derivatives are key intermediates in the synthesis of many fluoroquinolone antibiotics.[8][9] These broad-spectrum antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10] The fluorine atoms in these molecules contribute to their potent antibacterial activity and favorable pharmacokinetic profiles.[11] Examples of fluoroquinolones that may incorporate a difluorinated aromatic moiety include ciprofloxacin and moxifloxacin.[9][12]

Enzyme Inhibitors and Beyond

The application of difluorobenzoic acid derivatives extends beyond NSAIDs and antibiotics. They serve as foundational scaffolds for the development of various enzyme inhibitors, including:

-

Phosphodiesterase-4 (PDE4) inhibitors: Investigated for the treatment of respiratory diseases like asthma and COPD.[13]

-

Carboxylesterase inhibitors: Studied for their potential to modulate the metabolism of other drugs.[14]

Derivatives have also been explored for their anti-cancer properties.[15]

Experimental Protocols: Synthesis of Difluorobenzoic Acid Isomers

The following are representative, step-by-step methodologies for the synthesis of key difluorobenzoic acid isomers, reflecting common laboratory practices.

Synthesis of 2,4-Difluorobenzoic Acid via Oxidation of 2,4-Difluorotoluene

This method involves the oxidation of the methyl group of 2,4-difluorotoluene to a carboxylic acid.

Step 1: Oxidation

-

To a solution of 2,4-difluorotoluene in an appropriate solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) in portions.[16]

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

Step 2: Work-up and Isolation

-

Filter the reaction mixture to remove manganese dioxide (MnO₂).

-

Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and dry to yield 2,4-difluorobenzoic acid.[16]

Synthesis of 2,6-Difluorobenzoic Acid from 2,6-Difluorobenzonitrile

This protocol details the hydrolysis of a nitrile to a carboxylic acid.

Step 1: Hydrolysis

-

In a high-pressure autoclave, combine 2,6-difluorobenzonitrile, sodium hydroxide (NaOH), and water.[17]

-

Heat the mixture to approximately 150°C for several hours under pressure.

-

Monitor the reaction until completion.

Step 2: Isolation and Purification

-

After cooling, transfer the reaction mixture to a beaker and acidify with an aqueous solution of sulfuric acid to a pH of 1 to precipitate the product.[17]

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 2,6-difluorobenzoic acid.[17]

Visualizing the Core Concepts

Key Difluorobenzoic Acid Isomers

Caption: Common isomers of difluorobenzoic acid used in synthesis.

General Synthetic Pathway

Caption: A simplified workflow for the synthesis of difluorobenzoic acid derivatives.

Future Directions and Conclusion

The legacy of difluorobenzoic acid derivatives in drug discovery is a testament to the power of strategic fluorination. From the foundational development of Diflunisal to their crucial role as intermediates in a wide array of pharmaceuticals, these compounds continue to be of significant interest to researchers. As our understanding of the nuanced effects of fluorine on molecular properties deepens and as new synthetic methodologies emerge, we can anticipate that difluorobenzoic acid and its derivatives will remain at the forefront of innovation, enabling the development of the next generation of safer and more effective medicines. The ongoing exploration of their potential in diverse therapeutic areas ensures that the story of difluorobenzoic acid is far from over.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 10. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 11. drugs.com [drugs.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of the inhibition of mammalian carboxylesterases by novel fluorobenzoins and fluorobenzils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. kaibangchem.com [kaibangchem.com]

- 17. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Unlocking the Therapeutic Potential of Methyl 2-amino-4,5-difluorobenzoate: A Technical Guide for Drug Discovery Professionals

Abstract

Methyl 2-amino-4,5-difluorobenzoate, a fluorinated anthranilic acid derivative, stands as a compelling starting point for novel drug discovery programs. While primarily recognized as a chemical intermediate, its structural motifs—a substituted aniline and a benzoic acid ester—are hallmarks of numerous biologically active compounds. The strategic placement of two fluorine atoms on the benzene ring is anticipated to significantly enhance its pharmacokinetic and pharmacodynamic properties. This guide delineates the promising therapeutic avenues for this compound, focusing on its potential as an anti-inflammatory, anti-cancer, and neurological agent. We will explore plausible mechanisms of action and provide detailed, actionable experimental protocols for researchers to validate these hypotheses and accelerate the journey from bench to bedside.

Introduction: The Strategic Advantage of Fluorination in Drug Design

This compound (CAS: 207346-42-7) is a white to off-white solid with the molecular formula C₈H₇F₂NO₂.[1][2] It is a derivative of 2-amino-4,5-difluorobenzoic acid and is primarily utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1][3][4] The introduction of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[4][5] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[5] These modifications can lead to improved efficacy, bioavailability, and a more favorable safety profile. The difluoro substitution pattern in this compound presents a unique opportunity to explore novel therapeutic applications.

| Property | Value | Source |

| CAS Number | 207346-42-7 | [1][2] |

| Molecular Formula | C₈H₇F₂NO₂ | [1][2] |

| Molecular Weight | 187.14 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 274.1±40.0 °C at 760 mmHg | [1] |

Potential Therapeutic Application I: Anti-Inflammatory Agent

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[6] Its activation leads to the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. We hypothesize that this compound, owing to its structural similarity to known anti-inflammatory agents derived from anthranilic acid, may act as an inhibitor of the NF-κB signaling pathway.[7][8] The fluorine substituents could enhance its binding affinity to key proteins in the pathway, such as IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would lead to the sequestration of NF-κB in the cytoplasm and a dampening of the inflammatory cascade.[6]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: In Vitro Evaluation of Anti-Inflammatory Activity

Objective: To determine the inhibitory effect of this compound on the NF-κB signaling pathway in a cellular model of inflammation.

Cell Line: Human monocytic cell line (THP-1) or murine macrophage cell line (RAW 264.7).

Methodology:

-

Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Compound Treatment: Pre-treat the differentiated THP-1 cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for 1 hour.

-

Induction of Inflammation: Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Assessment of Cytotoxicity: Perform an MTT or LDH assay to assess the cytotoxicity of the compound at the tested concentrations.

-

Quantification of Pro-inflammatory Cytokines: Measure the levels of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein levels of phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. Use β-actin as a loading control.

-

NF-κB Reporter Assay: Transfect cells with an NF-κB luciferase reporter plasmid prior to treatment and stimulation. Measure luciferase activity to directly assess NF-κB transcriptional activity.

Potential Therapeutic Application II: Anti-Cancer Agent

Proposed Mechanism of Action: DNA Intercalation and Apoptosis Induction

The structural features of this compound, particularly the planar aromatic ring and the presence of electronegative fluorine atoms, suggest its potential as a DNA intercalating agent.[9] By inserting itself between the base pairs of DNA, the compound could disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The fluorine atoms may enhance the lipophilicity of the molecule, facilitating its passage through the cell and nuclear membranes to reach its target.[9] Furthermore, the aminobenzoic acid scaffold is present in several known cytotoxic agents.[10]

Caption: Proposed anticancer mechanism of this compound via DNA intercalation.

Experimental Protocol: In Vitro Evaluation of Anti-Cancer Activity

Objective: To assess the cytotoxic and apoptotic effects of this compound on various cancer cell lines.

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

Methodology:

-

Cell Viability Assay: Treat cancer cells with a range of concentrations of this compound for 48-72 hours. Determine the half-maximal inhibitory concentration (IC₅₀) using an MTT or CellTiter-Glo assay.

-

Colony Formation Assay: Seed a low density of cells and treat with the compound for 10-14 days. Stain the colonies with crystal violet and quantify the number and size of colonies to assess long-term anti-proliferative effects.

-

Cell Cycle Analysis: Treat cells with the IC₅₀ concentration of the compound for 24 hours. Fix the cells, stain with propidium iodide, and analyze the cell cycle distribution using flow cytometry.

-

Apoptosis Assay:

-

Annexin V/PI Staining: Treat cells with the compound for 24-48 hours. Stain with Annexin V-FITC and propidium iodide and analyze by flow cytometry to quantify early and late apoptotic cells.

-

Caspase Activity Assay: Measure the activity of key executioner caspases (caspase-3/7) using a luminogenic or fluorogenic substrate.

-

-

DNA Intercalation Assay:

-

Ethidium Bromide Displacement Assay: Use a fluorescence-based assay to measure the displacement of ethidium bromide from calf thymus DNA upon addition of the compound. A decrease in fluorescence indicates intercalation.

-

Viscosity Measurement: Measure the change in viscosity of a DNA solution upon addition of the compound. An increase in viscosity is indicative of DNA intercalation.

-

Potential Therapeutic Application III: Neurological Disorders and Pain

Proposed Mechanism of Action: Modulation of Ion Channels

Derivatives of aminobenzoic acid are known to modulate the activity of various ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels.[11][12] These channels are crucial for neuronal excitability and are implicated in various neurological disorders and pain signaling. Butamben (n-butyl-p-aminobenzoic acid), a topical anesthetic, has been shown to inhibit TRPA1 and TRPV4 channels.[12] We propose that this compound may also modulate the activity of these or other relevant ion channels. The difluoro substitution could alter the compound's interaction with the channel pore or gating machinery, leading to either inhibition or potentiation of channel activity.

Caption: Proposed mechanism of ion channel modulation by this compound.

Experimental Protocol: Electrophysiological Evaluation of Ion Channel Modulation

Objective: To investigate the effects of this compound on the activity of specific ion channels.

System: Human embryonic kidney (HEK293) cells transiently or stably expressing the ion channel of interest (e.g., NaV1.7, TRPV1, TRPA1).

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding the ion channel of interest and a fluorescent reporter protein (e.g., GFP).

-

Whole-Cell Patch-Clamp Electrophysiology:

-

Obtain whole-cell recordings from transfected cells 24-48 hours post-transfection.

-

Apply voltage protocols specific for the ion channel being studied to elicit ionic currents.

-

Perfuse the cells with varying concentrations of this compound and record the changes in current amplitude and kinetics.

-

Construct concentration-response curves to determine the IC₅₀ or EC₅₀ of the compound.

-

-

Calcium Imaging: For calcium-permeable channels like TRPV1, load the cells with a calcium indicator dye (e.g., Fura-2 AM). Measure changes in intracellular calcium concentration upon channel activation in the presence and absence of the compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Its structural features, combined with the strategic incorporation of fluorine atoms, suggest a high potential for biological activity across multiple therapeutic areas. The proposed mechanisms of action—NF-κB inhibition for inflammation, DNA intercalation for cancer, and ion channel modulation for neurological disorders—provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear roadmap for researchers to systematically evaluate the therapeutic potential of this intriguing molecule and its future derivatives. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies in relevant animal models to confirm efficacy and safety.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of amino acyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. [The action of aminobenzoic acid derivatives on the ion currents in myelinated nerves. 1. Dose-response relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of sensory neuronal TRPs contributes to anti-nociception by butamben - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Deployment of Difluoro-Substituted Aromatic Moieties in Modern Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established principles to explore the nuanced role of difluoro-substituted aromatic compounds in medicinal chemistry. The strategic incorporation of fluorine has become a cornerstone of modern drug discovery, with difluorination patterns offering a sophisticated tool to modulate a candidate's physicochemical properties, pharmacokinetic profile, and target affinity.[1][2][3] This document moves beyond a mere listing of effects to explain the underlying causality, providing a robust framework for the rational design of next-generation therapeutics.

The Physicochemical Impact of Aromatic Difluorination: A Causal Analysis

The introduction of two fluorine atoms onto an aromatic ring fundamentally alters its electronic and steric landscape.[4] Unlike monofluorination, difluorination introduces more complex electronic effects and conformational biases that can be harnessed by medicinal chemists.[3]

Modulation of Acidity and Basicity (pKa)

The potent electron-withdrawing nature of fluorine significantly influences the pKa of nearby acidic or basic functional groups.[3][5] Placing a difluorophenyl group adjacent to an amine, for instance, can lower its basicity by several pKa units. This is a direct consequence of the inductive effect of the two C-F bonds, which destabilizes the protonated state of the amine.

Causality: This reduction in basicity is a critical tool for improving oral bioavailability.[5] A lower pKa can reduce the extent of ionization in the gastrointestinal tract, leading to enhanced passive membrane permeability and better absorption.[3][5] However, this must be balanced, as excessive pKa modulation can negatively impact solubility or target engagement.

Tuning Lipophilicity (LogP/LogD)

The effect of difluorination on lipophilicity is context-dependent. While fluorine is highly electronegative, the C-F bond is poorly polarizable, which often increases the hydrophobicity of the molecule.[3] The substitution of two hydrogens with two fluorines on a phenyl ring generally increases the LogP value.

Causality: This enhanced lipophilicity can improve membrane permeability and cell penetration, which is particularly advantageous for central nervous system (CNS) targets.[1][3] Conversely, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and a higher potential for off-target toxicity.[3] The specific substitution pattern (e.g., 2,4-difluoro vs. 3,5-difluoro) dictates the change in the molecule's dipole moment, which in turn affects its interaction with water and thus its overall lipophilicity.

Conformational Control

Difluorination can enforce specific conformational preferences through stereoelectronic interactions.[3][6] The C-F bond can engage in dipole-dipole interactions and hyperconjugation, influencing the preferred orientation of the aromatic ring relative to the rest of the molecule.[3] In a study on macrocycles, gem-difluorination of an alkoxyphenyl linker was shown to induce a cis-amide conformation in the macrocyclic backbone, a state not significantly populated in the non-fluorinated analogue.[6][7]

Causality: By locking a molecule into its "bioactive conformation"—the specific shape required for optimal binding to its biological target—difluorination can significantly enhance potency and selectivity. This pre-organization reduces the entropic penalty of binding.

Diagram 1: Core Physicochemical Effects of Aromatic Difluorination

This diagram illustrates the primary ways in which adding a difluorophenyl moiety can alter a drug candidate's fundamental properties, which in turn influence its biological performance.

Caption: Key physicochemical consequences of introducing a difluoro-aromatic group.

Impact on Pharmacokinetics: Enhancing Metabolic Stability

One of the most common applications of aromatic fluorination is to block metabolic "soft spots."[3][5][8] Aromatic rings are frequently susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance.[5]

Causality: The carbon-fluorine bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a carbon-hydrogen bond.[5][9] Replacing a hydrogen atom at a metabolically labile position with fluorine effectively prevents oxidative metabolism at that site.[5][10] For instance, in the SGLT2 inhibitor empagliflozin, fluorine substitution on the aryl ring was crucial for preventing oxidative hydroxylation and achieving a once-daily dosing profile.[3]

The "Dark Side": Potential for Metabolic Defluorination

While often used to enhance stability, fluorine is not a "magic bullet."[9] In some contexts, particularly with certain substitution patterns, aromatic fluorides can undergo oxidative defluorination.[11][12] This process can lead to the formation of reactive metabolites like quinones or quinone imines, which may cause time-dependent inhibition (TDI) of CYP enzymes or other toxicities.[11][12]

Causality: This bioactivation pathway typically involves enzymatic oxidation of the fluorinated ring to form an unstable intermediate that then eliminates fluoride.[13] A thorough understanding of the electronic environment of the ring is crucial to predict and mitigate this risk. Early-stage metabolic studies are essential to identify any potential defluorination pathways.[12]

Diagram 2: Metabolic Fate of a Difluorinated Aromatic Compound

This workflow outlines the two primary metabolic outcomes for a difluoro-aromatic drug: the desired metabolic blocking and the potential liability of oxidative defluorination.

Caption: Contrasting metabolic pathways for difluoro-aromatic compounds.

Enhancing Pharmacodynamics: Binding Affinity and Target Interactions

Beyond modulating pharmacokinetics, difluorination can directly improve a drug's binding affinity for its target protein.[5][14] This enhancement arises from the unique, non-covalent interactions that the C-F bond can form within a protein's active site.[14]

Causality: The polarized C-F bond can participate in favorable electrostatic interactions with electron-deficient groups in the protein, such as the backbone carbonyls (C-F···C=O interactions).[15] Furthermore, altering the quadrupole moment of the aromatic ring through difluorination can strengthen π-stacking or other aromatic interactions with residues like phenylalanine or tyrosine.[5] In a study of thrombin inhibitors, a fluorine scan revealed that specific C-F substitutions led to favorable interactions with the enzyme active site, increasing binding affinity.[15]

Data Summary: Impact of Difluorination on Physicochemical Properties

The following table summarizes the typical effects of replacing a phenyl ring with a difluorophenyl ring on key drug-like properties. The exact magnitude of the change is highly dependent on the specific molecule and the substitution pattern.

| Property | Typical Change with Difluorination | Rationale | Key References |

| pKa (of adjacent amine) | Decrease (1.0 - 2.0 units) | Strong inductive electron withdrawal by two fluorine atoms. | [3][5] |

| Lipophilicity (ΔLogP) | Increase (+0.5 to +1.0) | Poor polarizability of C-F bonds increases hydrophobicity. | [3] |

| Aqueous Solubility | Often Decreased | Consequence of increased lipophilicity. | [3] |

| Metabolic Stability | Generally Increased | High C-F bond strength blocks CYP-mediated oxidation. | [3][5][8] |

| Binding Affinity (Kd/Ki) | Context-Dependent Improvement | Favorable electrostatic interactions (e.g., C-F···C=O) and optimized aromatic interactions. | [5][14][15] |

Experimental Protocol: Synthesis of a 2,4-Difluorophenyl Moiety via Suzuki Coupling

The introduction of difluoro-aromatic motifs is a common challenge in medicinal chemistry. The Suzuki cross-coupling reaction is a robust and widely used method for this purpose.

Objective: To couple a heterocyclic bromide with 2,4-difluorophenylboronic acid to generate the target drug scaffold.

Methodology:

-

Reagent Preparation:

-

To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add the heterocyclic bromide (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq)[4], and potassium carbonate (K₂CO₃, 3.0 eq) as the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

-

Solvent and Catalyst Addition:

-

Add a 4:1 mixture of 1,4-dioxane and water (volume calculated to achieve a 0.1 M concentration of the limiting reagent).

-

Degas the solvent mixture by bubbling with argon for 15-20 minutes.

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the flask under a positive pressure of inert gas.

-

-

Reaction Execution:

-

Fit the flask with a reflux condenser under the inert atmosphere.

-

Heat the reaction mixture to 80-90 °C using an oil bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure difluoro-substituted product.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

-

Conclusion and Future Perspectives

The strategic use of difluoro-substituted aromatic rings is a powerful and multifaceted tool in drug design. It provides medicinal chemists with a sophisticated method to fine-tune a molecule's physicochemical properties, block metabolic liabilities, and enhance target engagement.[1][5][16] However, a deep understanding of the underlying chemical principles, including potential metabolic bioactivation, is essential for its successful application.[9][12] As synthetic methodologies for creating novel fluorinated motifs continue to advance, the strategic deployment of difluorination will undoubtedly play an even greater role in the development of safer and more effective medicines.[16][17]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 16. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A Detailed Protocol for the Multi-Step Synthesis of Methyl 2-amino-4,5-difluorobenzoate from 3,4-Difluoroaniline

An Application Note for the Synthesis of Methyl 2-amino-4,5-difluorobenzoate

Abstract

This compound is a key building block in the pharmaceutical industry, serving as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain fluoroquinolone antibiotics.[1][2] Its specific substitution pattern, featuring an amine, a methyl ester, and two fluorine atoms on the benzene ring, makes it a valuable synthon for creating complex molecular architectures with enhanced metabolic stability and biological activity.[3][4] This application note provides a comprehensive, in-depth guide for the synthesis of this compound from commercially available 3,4-difluoroaniline. The described three-step process involves an initial N-formylation to protect the aniline, followed by a directed ortho-metalation and carboxylation to introduce the carboxylic acid group, and concludes with a Fischer esterification to yield the final product. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical safety information.

Overall Synthetic Strategy

The transformation of 3,4-difluoroaniline to this compound is achieved through a three-step sequence. This strategy is designed to precisely control the regioselectivity of the carboxylation step.

-

N-Formylation: The amino group of 3,4-difluoroaniline is first protected as a formamide. This is a critical step because the formamido group acts as a powerful directed metalating group (DMG), guiding the subsequent deprotonation to the specific C2 position.

-